N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a benzamide group with a trifluoromethyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxaldehyde and 2-(trifluoromethyl)benzoic acid.
Formation of Intermediate: The 6-chloropyridine-3-carboxaldehyde is reacted with a suitable amine to form an intermediate Schiff base.
Coupling Reaction: The intermediate is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)-N-methylethanimidamide
- N-((6-Chloropyridin-3-yl)methyl)-N’-cyanoethanimidamide
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to its combination of a chloropyridine moiety and a trifluoromethyl-substituted benzamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H10ClF3N2O |
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Molecular Weight |
314.69 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H10ClF3N2O/c15-12-6-5-9(7-19-12)8-20-13(21)10-3-1-2-4-11(10)14(16,17)18/h1-7H,8H2,(H,20,21) |
InChI Key |
PRORSPULEPZYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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